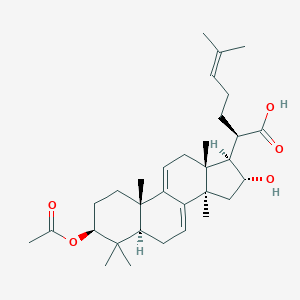

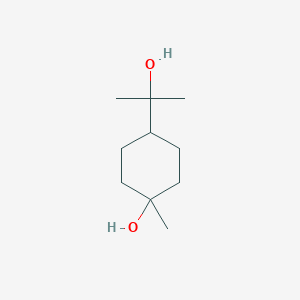

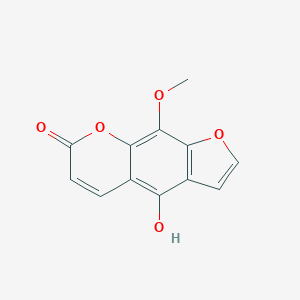

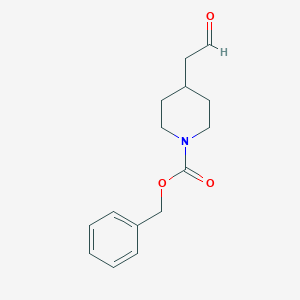

ベンジル 4-(2-オキソエチル)ピペリジン-1-カルボキシレート

概要

説明

Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their pharmacological properties and potential therapeutic applications. Piperidine derivatives have been extensively studied for their anti-acetylcholinesterase (anti-AChE) activity, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's . They also serve as intermediates in the synthesis of various pharmaceutical agents, including nociceptin antagonists and steroid-5alpha-reductase inhibitors .

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including the formation of benzylpiperidine and benzylpyrrolidine derivatives , the use of chiral enaminoesters and diastereoselective reduction , and the Mannich procedure . A novel method for synthesizing a related compound, 1-benzenemethyl piperidine-4-carboxylic acid, has been reported, which includes steps such as N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis . These methods highlight the versatility and complexity of synthesizing piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with isomerism observed with respect to keto-enol tautomerism and cis or trans substitution . Crystallographic analysis has been used to determine the structure of specific derivatives, such as 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine . These studies are crucial for understanding the three-dimensional conformation of the molecules, which is important for their biological activity.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including nucleophilic attacks , reactions with benzylidenemalononitriles, and cyanoacrylic esters . These reactions can lead to the formation of different products, such as 4H-pyrano[3,2-c]pyridines and benzylidenebis derivatives . The reactivity of these compounds is essential for their utility in synthesizing new pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the compound's solid-state properties . The stereochemistry of the derivatives also affects their physical properties, as seen in the study of 2,6-dipyridine substituted N-benzyl-4-piperidone mono- and dicarboxylates .

科学的研究の応用

ベンジル 4-(2-オキソエチル)ピペリジン-1-カルボキシレート: , 別名 4-(2-オキソ-エチル)-ピペリジン-1-カルボン酸ベンジルエステルとも呼ばれ、様々な科学研究分野において潜在的な用途を持つ化学化合物です。以下の情報は利用可能な情報に基づいた、この化合物のユニークな用途をいくつか示しています。

医薬品化学合成

この化合物は、ハロペリドール感受性σ受容体リガンドとして作用するスピロ環状フリルピリジンを含む、様々な医薬品化合物の合成におけるビルディングブロックとして使用されます .

有機合成

この化合物は、特に医薬品用途の可能性を持つより複雑な化学物質の調製における、有機合成プロセスの中間体として役立ちます .

化学研究

研究者は、さらに変換することができる反応性エステル基のため、化学反応と機構を研究するためにこの化合物を使用します .

薬理学的研究

他のピペリジン誘導体との構造的類似性から、その薬理作用と潜在的な治療用途について検討される可能性があります .

生化学的研究

特性

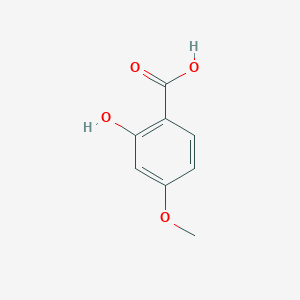

IUPAC Name |

benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-11-8-13-6-9-16(10-7-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,11,13H,6-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDLYAHRIXBDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624236 | |

| Record name | Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130312-10-6 | |

| Record name | Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。